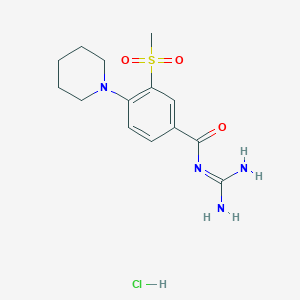

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is primarily recognized as an inhibitor of the sodium/hydrogen exchange mechanism, particularly in rabbit erythrocytes, rat platelets, and bovine endothelial cells . This compound has shown significant potential in cardioprotection and antiarrhythmic effects during ischemia and reperfusion in isolated rat hearts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of HOE-694 involves the reaction of 3-methylsulphonyl-4-piperidino-benzoyl chloride with guanidine methanesulphonate. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of HOE-694 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield .

Análisis De Reacciones Químicas

Types of Reactions: HOE-694 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the benzoyl and guanidine moieties .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild to moderate temperature conditions.

Oxidation and Reduction: These reactions are less common but can be carried out using standard oxidizing or reducing agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents used. For instance, substitution with an amine can yield a corresponding amide derivative .

Aplicaciones Científicas De Investigación

HOE-694 has been extensively studied for its applications in various fields:

Chemistry: Used as a tool to study sodium/hydrogen exchange mechanisms.

Biology: Investigated for its effects on cellular pH regulation and ion transport.

Medicine: Explored for its cardioprotective and antiarrhythmic properties during ischemic conditions.

Industry: Potential applications in the development of cardioprotective drugs and treatments.

Mecanismo De Acción

HOE-694 exerts its effects by inhibiting the sodium/hydrogen exchange mechanism. This inhibition helps in reducing intracellular sodium accumulation and subsequent calcium overload, which are critical factors in ischemic and reperfusion injuries . The compound targets the sodium/hydrogen exchanger isoform 1 (NHE1), which plays a crucial role in maintaining intracellular pH and volume .

Comparación Con Compuestos Similares

Ethylisopropyl amiloride (EIPA): Another sodium/hydrogen exchange inhibitor with similar potency.

Amiloride: A well-known diuretic that also inhibits sodium/hydrogen exchange but with different selectivity.

Uniqueness of HOE-694: HOE-694 is unique due to its specific inhibition of the sodium/hydrogen exchanger isoform 1 (NHE1) at low concentrations, making it a valuable tool for studying the role of this exchanger in various physiological and pathological conditions .

Actividad Biológica

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, also known by its CAS number 141923-47-9, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the sodium/hydrogen exchange mechanism. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₄H₂₀N₄O₃S

- Molecular Weight : 324.40 g/mol

- IUPAC Name : N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O₃S |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 141923-47-9 |

| Solubility | Soluble in DMSO |

This compound primarily acts as an inhibitor of the sodium/hydrogen exchanger (NHE) , specifically isoform 1 (NHE1). This inhibition plays a crucial role in regulating cellular pH and ion transport across various cell types, including rabbit erythrocytes, rat platelets, and bovine endothelial cells.

Therapeutic Potential

The compound has been investigated for several potential therapeutic applications:

- Cardioprotection : It shows promise in protecting cardiac cells from ischemic damage.

- Antiarrhythmic Properties : The compound may help in stabilizing heart rhythms by modulating ion transport mechanisms.

- Regulation of Cellular pH : By inhibiting NHE1, it can aid in maintaining optimal pH levels within cells, which is vital for numerous metabolic processes.

Study on Cardioprotection

A study investigated the effects of this compound on cardiac myocytes under hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to reduced intracellular calcium overload and improved mitochondrial function.

Ion Transport Regulation

Another research focused on the compound's ability to regulate ion transport in endothelial cells. It was found that this compound effectively inhibited sodium influx, leading to a decrease in cellular swelling and improved cell integrity under osmotic stress conditions.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cardioprotection | Reduced cell death under hypoxia | |

| Antiarrhythmic properties | Stabilized heart rhythms | |

| Cellular pH regulation | Maintained optimal pH levels |

Propiedades

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-22(20,21)12-9-10(13(19)17-14(15)16)5-6-11(12)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H4,15,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITSYJHGEIZBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.